Cas no 1033629-59-2 (2-(2-Bromophenyl)ethanesulfonyl Chloride)

2-(2-Bromophenyl)ethanesulfonyl Chloride is a versatile sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its bromophenyl moiety enhances reactivity, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling the introduction of sulfonamide or sulfonate functionalities. This compound’s structural features allow for selective modifications, supporting the development of bioactive compounds. It is typically handled under controlled conditions due to its sensitivity to moisture. High purity and consistent quality ensure reliable performance in synthetic workflows, making it a preferred choice for researchers requiring precise and efficient sulfonylation reactions.
2-(2-Bromophenyl)ethanesulfonyl Chloride structure
1033629-59-2 structure
Product Name:2-(2-Bromophenyl)ethanesulfonyl Chloride
CAS No:1033629-59-2
MF:C8H8BrClO2S
MW:283.569919586182
MDL:MFCD20926131
CID:3165617
PubChem ID:59761338
Update Time:2025-10-19

2-(2-Bromophenyl)ethanesulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromophenyl)ethanesulfonyl Chloride
    • EN300-219019
    • 2-(2-bromophenyl)ethane-1-sulfonyl chloride
    • SCHEMBL848881
    • HBAWRLSTJFBDBF-UHFFFAOYSA-N
    • IRB62959
    • 2-bromophenethylsulfonyl chloride
    • 1033629-59-2
    • 2-(2-bromophenyl)ethane-1-sulfonylchloride
    • MDL: MFCD20926131
    • Inchi: 1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
    • InChI Key: HBAWRLSTJFBDBF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CCS(=O)(=O)Cl

Computed Properties

  • Exact Mass: 281.91169g/mol
  • Monoisotopic Mass: 281.91169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 283.57g/mol
  • XLogP3: 3
  • Topological Polar Surface Area: 42.5Ų

2-(2-Bromophenyl)ethanesulfonyl Chloride Pricemore >>

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Additional information on 2-(2-Bromophenyl)ethanesulfonyl Chloride

Recent Advances in the Application of 2-(2-Bromophenyl)ethanesulfonyl Chloride (CAS: 1033629-59-2) in Chemical Biology and Pharmaceutical Research

2-(2-Bromophenyl)ethanesulfonyl Chloride (CAS: 1033629-59-2) is a versatile sulfonyl chloride derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers. Recent studies have highlighted its utility in targeted drug design and proteomics research, where its unique reactivity profile enables selective modifications of biomolecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(2-Bromophenyl)ethanesulfonyl Chloride as a crucial building block in the development of novel covalent kinase inhibitors. The researchers utilized this compound to create a series of irreversible inhibitors targeting EGFR mutations, showing improved selectivity profiles compared to earlier generation inhibitors. The presence of the bromophenyl moiety was found to significantly enhance binding affinity while the sulfonyl chloride group facilitated covalent bond formation with the target cysteine residue.

In the field of chemical proteomics, a recent Nature Chemical Biology publication (2024) reported the application of 2-(2-Bromophenyl)ethanesulfonyl Chloride in activity-based protein profiling (ABPP). The compound was modified to create a sulfonate ester probe that selectively labeled active site nucleophiles in serine hydrolases. This approach enabled the identification of previously unknown off-target effects of several clinical-stage pharmaceuticals, providing valuable insights for drug safety evaluation.

The synthetic utility of 1033629-59-2 has also been expanded in recent methodological developments. A 2024 Organic Letters publication described a novel palladium-catalyzed cross-coupling reaction using this sulfonyl chloride as both a coupling partner and a directing group. This methodology allows for the efficient construction of complex biaryl systems, which are prevalent scaffolds in many pharmaceutical compounds. The reaction demonstrated excellent functional group tolerance and high yields under mild conditions.

From a pharmaceutical development perspective, 2-(2-Bromophenyl)ethanesulfonyl Chloride has shown promise in the creation of PROTAC (Proteolysis Targeting Chimera) molecules. A recent ACS Central Science report (2023) detailed its use in linking E3 ligase ligands to target protein binders, creating molecules that successfully induced degradation of previously "undruggable" targets. The bromine atom in particular facilitated additional modifications through click chemistry approaches.

Ongoing research continues to explore the potential of this compound in various therapeutic areas. Current clinical candidates derived from 1033629-59-2 include treatments for resistant cancers and autoimmune disorders, with several compounds now in Phase I/II trials. The unique combination of reactivity and structural features makes this sulfonyl chloride derivative a valuable tool in modern drug discovery and chemical biology research.

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